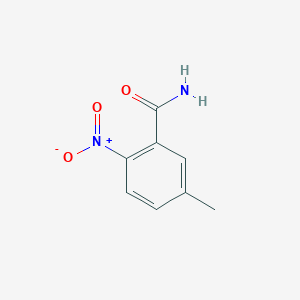

5-Methyl-2-nitrobenzamide

Descripción

Contextualization within Benzamide (B126) Chemical Research

5-Methyl-2-nitrobenzamide belongs to the extensive class of chemical compounds known as benzamides. Benzamides are characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities and physical properties that can be achieved through various substitutions on the aromatic ring. ontosight.aiontosight.ai The specific placement of a methyl group at the 5-position and a nitro group at the 2-position of the benzamide core gives this compound its distinct chemical identity and reactivity. lookchem.comsigmaaldrich.com The presence of the electron-withdrawing nitro group ortho to the amide functionality significantly influences the electronic properties of the molecule, distinguishing it from its meta and para isomers.

Historical Development and Evolution of Nitrobenzamide Studies Relevant to this compound

The study of nitrobenzamides is rooted in the broader historical exploration of aromatic amide compounds that gained momentum in the mid-20th century. Initial research focused on the synthesis and characterization of various substituted benzamides to understand structure-activity relationships. Early synthetic methods for compounds like this compound often involved the direct nitration of a corresponding methylbenzamide or the reaction of an appropriate amine with a nitrobenzoyl chloride. For instance, a common historical route involved the reaction of 3-methylaniline with 2-nitrobenzoyl chloride.

Over the decades, synthetic methodologies have evolved. A notable method for the synthesis of this compound involves the treatment of 5-methyl-2-nitrobenzoyl chloride with aqueous ammonia (B1221849). nih.gov This precursor, 5-methyl-2-nitrobenzoyl chloride, can be prepared from 5-methyl-2-nitrobenzoic acid. lookchem.com The development of more efficient and selective synthetic routes, such as the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) to produce 5-methyl-2-nitrobenzoic acid, represents a significant advancement in the field. researchgate.net

Significance in Contemporary Organic Chemistry and Chemical Biology Research

In modern organic chemistry, this compound is primarily valued as a versatile intermediate for the synthesis of more complex molecules. lookchem.comgoogle.com Its functional groups, the nitro and amide moieties, are amenable to a variety of chemical transformations. For example, the nitro group can be readily reduced to an amino group, opening up pathways to a wide range of other derivatives, including 2-aminobenzamides, which are important building blocks in medicinal chemistry. nih.govgoogle.com

From a chemical biology perspective, this compound and its derivatives have attracted attention for their potential biological activities. Research has indicated that some nitrobenzamide derivatives exhibit properties such as antiproliferative and anti-inflammatory effects. biosynth.comresearchgate.net Specifically, this compound has been investigated for its potential to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy. biosynth.com The unique substitution pattern of this compound serves as a reference point for understanding how structural modifications within this class of compounds affect their biological functions.

Overview of Key Academic Research Themes Pertaining to this compound and its Analogues

The academic research surrounding this compound and its analogues is multifaceted, encompassing several key themes:

Anticancer Research: A significant area of investigation is the potential of this compound and related compounds as anticancer agents. biosynth.com Studies have explored their ability to inhibit cell proliferation, with some research pointing to the inhibition of tubulin polymerization as a possible mechanism of action. biosynth.com The development of novel nitrobenzamide derivatives with enhanced cytotoxic effects against cancer cell lines is an active area of research. researchgate.net

Anti-inflammatory and Antimicrobial Applications: Derivatives of this compound are being explored for their potential as anti-inflammatory and antimicrobial agents. solubilityofthings.com The structural framework of nitrobenzamides can be modified to design compounds that inhibit inflammatory pathways or show activity against various microbial strains. researchgate.net

Synthetic Methodology and Intermediate Chemistry: The compound serves as a crucial intermediate in the synthesis of a variety of other molecules. lookchem.comgoogle.com For example, it is a precursor in the synthesis of 2-amino-5-methylbenzylamide. google.com Research in this area focuses on developing efficient and environmentally friendly synthetic methods for this compound and its conversion into other valuable chemical entities.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4315-12-2 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₈H₈N₂O₃ | sigmaaldrich.combiosynth.com |

| Molecular Weight | 180.16 g/mol | sigmaaldrich.combiosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Key Research Themes of this compound and Its Analogues

| Research Theme | Description | Key Findings/Applications |

|---|---|---|

| Anticancer Activity | Investigation of antiproliferative effects on cancer cells. | Inhibition of tubulin polymerization. biosynth.com Development of derivatives with cytotoxic properties. researchgate.net |

| Synthetic Intermediate | Use as a building block for more complex molecules. | Precursor for 2-amino-5-methylbenzylamide and other derivatives. nih.govgoogle.com |

| Anti-inflammatory Properties | Exploration of derivatives for their ability to reduce inflammation. | Some nitrobenzamide derivatives show significant inhibition of inflammatory markers. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJDDEARUYAGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methyl 2 Nitrobenzamide

Retrosynthetic Analysis of 5-Methyl-2-nitrobenzamide

A retrosynthetic analysis of this compound reveals a logical disconnection approach, breaking down the molecule into simpler, commercially available starting materials. The primary disconnection severs the amide bond, leading to 5-methyl-2-nitrobenzoic acid and ammonia (B1221849). This is a common and practical disconnection for benzamides.

Further disconnection of 5-methyl-2-nitrobenzoic acid involves the removal of the nitro group, which points to a nitration reaction of a toluene (B28343) derivative. The relationship between the methyl and carboxyl groups suggests two primary synthetic routes starting from either m-toluic acid or toluene.

Route A: Starting from m-Toluic Acid

This route involves the nitration of m-toluic acid. The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) are crucial in determining the regioselectivity of this reaction.

Route B: Starting from Toluene

Alternatively, the synthesis can commence with toluene. This would involve a Friedel-Crafts acylation or carboxylation to introduce the carboxyl group, followed by nitration, or nitration followed by functional group transformation of a methyl group into a carboxyl group. The order of these steps is critical to achieve the desired 2,5-substitution pattern.

Conventional Synthetic Pathways to this compound and Related Nitrobenzamide Structures

The conventional synthesis of this compound typically involves a multi-step process, leveraging well-established reactions in organic chemistry.

Nitration Processes and Regioselectivity in Benzoic Acid and Benzamide (B126) Scaffolds

The introduction of the nitro group at the C2 position is a key step and is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

In the case of starting with m-toluic acid , the methyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. rsc.orgtruman.edu This means the methyl group directs incoming electrophiles to the C2, C4, and C6 positions, while the carboxylic acid directs them to the C5 position. The powerful activating effect of the methyl group, combined with the deactivating nature of the carboxyl group, favors nitration at the position ortho to the methyl group and meta to the carboxyl group, which is the desired C2 position. mdpi.com The nitration of m-toluic acid is often carried out using a mixture of nitric acid and sulfuric acid. derpharmachemica.com

If starting from toluene , nitration would yield a mixture of ortho- and para-nitrotoluene. asianpubs.org Subsequent oxidation of the methyl group to a carboxylic acid would be necessary. However, achieving the desired 5-methyl-2-nitro isomer from this route is less direct.

Amidation Reactions for Benzamide Moiety Formation

The final step in the synthesis is the formation of the amide bond. This is typically achieved by converting the carboxylic acid group of 5-methyl-2-nitrobenzoic acid into a more reactive derivative, such as an acyl chloride, which then reacts with ammonia.

The conversion of the carboxylic acid to the acyl chloride is commonly accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 5-methyl-2-nitrobenzoyl chloride is then treated with an aqueous solution of ammonia to yield this compound. nih.gov

| Reagent | Conditions | Product |

| Thionyl chloride (SOCl₂) | Reflux | 5-Methyl-2-nitrobenzoyl chloride |

| Aqueous Ammonia (NH₃) | - | This compound |

Introduction and Modification of Methyl Substituents

In the most common synthetic routes for this compound, the methyl group is present in the starting material, such as m-toluic acid or toluene. The introduction of a methyl group onto a pre-existing benzene ring can be achieved through Friedel-Crafts alkylation. However, this method is often plagued by issues such as polysubstitution and carbocation rearrangements. Therefore, starting with a methylated precursor is generally a more efficient strategy for this particular synthesis.

Multi-step Reaction Sequences in this compound Synthesis

A common and effective multi-step synthesis for this compound starts from m-toluic acid. derpharmachemica.com

Step 1: Nitration of m-Toluic Acid m-Toluic acid is treated with a nitrating mixture, typically concentrated nitric acid and sulfuric acid, at controlled temperatures to regioselectively introduce the nitro group at the C2 position, yielding 5-methyl-2-nitrobenzoic acid. A reported synthesis of the intermediate 4-methyl-3-nitrobenzoic acid from p-toluic acid using ammonium (B1175870) nitrate (B79036) and concentrated sulfuric acid in dichloromethane (B109758) at 0 °C resulted in an 88% yield. derpharmachemica.com

Step 2: Formation of the Acyl Chloride The resulting 5-methyl-2-nitrobenzoic acid is then converted to its acyl chloride derivative, 5-methyl-2-nitrobenzoyl chloride, by reacting it with thionyl chloride (SOCl₂), often under reflux conditions.

Step 3: Amidation Finally, the 5-methyl-2-nitrobenzoyl chloride is reacted with aqueous ammonia to form the desired product, this compound. A synthesis of a related N-substituted amide, N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide, starting from 5-methyl-2-nitrobenzoic acid and furfurylamine, reported a yield of 93%. nih.gov Another example, the synthesis of N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide from 5-methyl-2-nitrobenzoic acid, provided a 650 mg yield from 800 mg of the starting acid. nih.gov

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods in chemistry. This trend extends to the synthesis of nitroaromatic compounds and benzamides.

For the nitration step , research has focused on replacing the hazardous mixed acid system with solid acid catalysts. researchgate.netacs.orggoogle.comncl.res.in Zeolites and sulfated metal oxides are being explored as reusable and more environmentally friendly alternatives that can improve regioselectivity and reduce waste. cardiff.ac.uk For instance, the nitration of toluene has been studied using solid acid catalysts like SO₄²⁻/TiO₂-HNbMoO₆, which can lead to high conversion rates and altered isomer distributions. google.com

Biocatalytic Transformations in Nitrobenzamide Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole-cell systems to perform chemical transformations under mild conditions. nih.govspinchem.com This approach offers a sustainable alternative to conventional chemical methods, often reducing waste and avoiding the use of harsh reagents. nih.gov While a direct one-step biocatalytic synthesis of this compound is not prominently documented, the principles can be applied to key steps in its synthesis, particularly for the formation of the nitroaromatic core.

Key Research Findings:

Enzymatic Nitration: A crucial step in the synthesis is the introduction of a nitro group. The biosynthesis of the antibiotic chloramphenicol, which also contains a nitroaromatic structure, involves an enzyme-catalyzed N-oxidation of an amino group. mdpi.com A similar strategy could be envisioned for this compound, starting from 2-amino-5-methylbenzamide.

Whole-Cell Biotransformation: Studies have demonstrated the use of whole-cell biocatalysts, such as Streptomyces griseus, to convert p-aminobenzoic acid into p-nitrobenzoic acid. nih.gov This highlights the potential of using microorganisms to perform nitration on an aromatic ring, which could be adapted for precursors to the target compound. The use of whole cells is often more cost-effective as it bypasses the need for expensive enzyme purification and inherently provides necessary cofactors. spinchem.com

Biocatalytic Reduction: While the focus is on synthesis, biocatalytic reduction of the nitro group is also a well-studied, related transformation. A highly selective and recyclable catalyst comprising a NiFe hydrogenase (Hyd-1) on a carbon support can hydrogenate various nitrobenzene (B124822) derivatives to their corresponding amines with high yields (78% to 96%). chemrxiv.org This method is atom-efficient, uses H₂ at atmospheric pressure, and demonstrates scalability, as shown in the gram-scale synthesis of procainamide. chemrxiv.orgnih.gov Such a technique could be relevant for creating derivatives or related compounds from this compound.

Biocatalytic reactions are typically performed in aqueous media at moderate temperatures and atmospheric pressure, utilizing biodegradable and recyclable enzymes, which significantly advances the goal of environmentally friendly chemical production. nih.gov

Electrochemical Synthesis Techniques for Aromatic Nitration

Electrochemical synthesis provides a modern and powerful tool for organic reactions, offering high selectivity and safety, often with reduced environmental impact. researchgate.netresearchgate.net For aromatic nitration, electrosynthesis presents an alternative to traditional methods that often require strong, hazardous acids.

The core of this technique involves the electrochemical oxidation of a safe and readily available nitro source, such as tetrabulylammonium nitrite (B80452) (NBu₄NO₂), at an anode. researchgate.netnih.gov This process generates the reactive nitrating agent, nitrogen dioxide (NO₂), in situ. researchgate.net

Table 1: Example of an Electrochemical Nitration Setup

| Component | Description | Purpose/Function | Citation |

| Cell Type | Divided H-type electrolysis cell | Separates the anodic and cathodic compartments to prevent unwanted side reactions. | researchgate.net |

| Anode | Graphite | Inexpensive and effective electrode material for the oxidation of nitrite. | researchgate.netresearchgate.net |

| Cathode | Glassy Carbon or Boron-Doped Diamond (BDD) | Serves as the counter electrode. | rsc.orgnih.gov |

| Nitro Source | Tetrabutylammonium nitrite (NBu₄NO₂) | Acts as both the supporting electrolyte and a safe, easy-to-handle source of the nitro group. | researchgate.netnih.gov |

| Solvent System | Acetonitrile (MeCN) with 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) | HFIP has been shown to significantly increase the reaction yield through solvent control. | researchgate.netnih.gov |

| Process | Constant current electrolysis | A controlled current is passed through the cell to drive the reaction. | researchgate.net |

Research has demonstrated this method's effectiveness for a range of aromatic compounds, achieving yields of up to 88%. nih.gov The reaction mechanism is based on the anodic oxidation of the nitrite ion to NO₂, which then initiates the nitration of the aromatic compound. researchgate.net The scalability of this technique has been proven with a 13-fold scale-up, maintaining good yields and demonstrating its potential for preparative applications. researchgate.net While this specific method has not been explicitly reported for this compound, its successful application to other aromatic compounds suggests its viability. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.comsigmaaldrich.com The synthesis of this compound and its precursors can be significantly improved by applying these principles.

The 12 Principles of Green Chemistry in Action:

Waste Prevention: It is better to prevent waste than to treat it after it has been created. acs.org Electrochemical methods that generate the reactive species in situ from safer precursors help minimize waste. researchgate.net

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic processes are often highly selective, leading to higher atom economy by reducing byproduct formation. nih.gov

Less Hazardous Chemical Syntheses: A new and environmentally friendly nitration process for synthesizing the precursor 5-methyl-2-nitrobenzoic acid has been developed using a mixture of HNO₃/Ac₂O, which offers high selectivity and easier reaction control. researchgate.net

Safer Solvents and Auxiliaries: A key goal is to reduce or eliminate the use of volatile organic solvents. One reported green method for amide synthesis—a potential final step to create this compound from its corresponding carboxylic acid—is a solvent-free reaction. researchgate.netsemanticscholar.org This process involves the direct heating of the carboxylic acid and urea (B33335) with boric acid as a catalyst, which is cheap, readily available, and environmentally friendly. researchgate.netsemanticscholar.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. sigmaaldrich.comacs.org Both biocatalysis (using enzymes) and certain electrochemical processes (where the electrode acts as a catalyst) adhere to this principle. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound can become more efficient, safer for chemists, and more sustainable for the environment. instituteofsustainabilitystudies.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective purification techniques to isolate the intermediates and the final product from reaction mixtures, unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical and chemical properties of the compounds and the impurities present.

Common Purification Techniques:

Liquid-Liquid Extraction: This is a fundamental workup procedure. For instance, after a reaction, the mixture can be diluted with an organic solvent like dichloromethane (DCM). escholarship.org This organic phase is then washed sequentially with an acidic solution (e.g., 5% HCl) to remove basic impurities, followed by water to remove residual acid and other water-soluble components. escholarship.orgspiedigitallibrary.org The final organic layer is dried over an anhydrous salt like Na₂SO₄ before the solvent is removed. escholarship.org

Precipitation and Filtration: This technique is useful when the product has low solubility in a particular solvent system while the impurities remain dissolved. In some syntheses of related benzamides, the product is precipitated by adding water to the reaction mixture. rsc.org The resulting solid is then collected by filtration, washed with water to remove soluble impurities, and dried. rsc.org In other cases, a crude product is treated with a solution like aqueous ammonia to dissolve and remove unreacted acidic starting materials, leaving the purified product as a solid to be filtered off. semanticscholar.org

Column Chromatography: For achieving high purity, column chromatography is the most powerful technique. Depending on the polarity of the compound, either normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18 silica gel) chromatography can be used. rsc.org An example procedure for a related compound involved purification by flash column chromatography using a reversed-phase silica gel with a water-acetonitrile gradient as the eluent. rsc.org

Azeotropic Distillation: This method is used to remove residual water from a product. After an aqueous workup, trace amounts of water can be removed by dissolving the product in a solvent like toluene and then evaporating the solvent under reduced pressure. rsc.org The toluene forms an azeotrope with water, facilitating its complete removal. rsc.org

Table 2: Summary of Purification Techniques

| Technique | Purpose | Example Application | Citation |

| Liquid-Liquid Extraction | To separate the product from water-soluble impurities, acids, or bases. | Diluting with DCM, washing with HCl and water, drying over Na₂SO₄. | escholarship.orgspiedigitallibrary.org |

| Precipitation/Filtration | To isolate a solid product from a solution where impurities are soluble. | Adding water to precipitate the product; washing crude product with aqueous ammonia to remove unreacted acid. | rsc.orgsemanticscholar.org |

| Column Chromatography | To separate compounds with high resolution based on polarity. | Flash chromatography on reversed-phase silica gel with a water:acetonitrile gradient. | rsc.org |

| Azeotropic Distillation | To remove trace amounts of water from the isolated product. | Using toluene to form an azeotrope with water and removing it under reduced pressure. | rsc.org |

Chemical Reactivity and Transformational Chemistry of 5 Methyl 2 Nitrobenzamide

Reactivity of the Nitro Group in 5-Methyl-2-nitrobenzamide

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a site for important chemical transformations.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, including this compound. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the chemical properties of the molecule. The resulting product, 2-amino-5-methylbenzamide, is a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals. prepchem.combiosynth.comnih.gov

Commonly employed methods for this reduction involve catalytic hydrogenation. rsc.orggoogle.com This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), in the presence of hydrogen gas. rsc.org The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the desired amino derivative. For instance, the reduction of 3-methyl-2-nitrobenzamide (B2540021) to 3-methyl-2-aminobenzamide has been achieved with a 95% yield using a catalytic hydrogenation method, although this particular procedure required high pressure. google.com Alternative reducing agents, such as stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid, can also be employed. nih.gov

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | Stannous chloride, concentrated HCl | 2-Amino-5-methylbenzamide | Not specified | nih.gov |

| 3-Methyl-2-nitrobenzamide | Catalytic hydrogenation | 3-Methyl-2-aminobenzamide | 95% | google.com |

| 5-Chloro-N-methyl-2-nitrobenzamide | Hydrogen gas, Palladium on carbon (Pd/C) | 2-Amino-5-chloro-N-methylbenzamide | Not specified | |

| N-(4-chlorophenyl)-5-methyl-2-nitrobenzamide | SnCl2, water, HCl | 2-Amino-N-(4-chlorophenyl)-5-methylbenzamide | Not specified | nih.gov |

| N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide | SnCl2, water, HCl | 2-Amino-N-(5-chloropyridin-2-yl)-5-methylbenzamide | Not specified | nih.gov |

| 5-Methyl-N-(4-methylphenyl)-2-nitrobenzamide | SnCl2, water, HCl | 2-Amino-5-methyl-N-(4-methylphenyl)benzamide | Not specified | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of the strong electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This type of reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. numberanalytics.comd-nb.info The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution. numberanalytics.commdpi.com

In the context of this compound itself, where there isn't a typical leaving group like a halogen, SNAr reactions are less common. However, related structures with additional substituents provide insight into this reactivity. For instance, in compounds like 5-fluoro-2-nitrobenzamide, the fluorine atom can be displaced by nucleophiles. evitachem.comescholarship.org Similarly, in 5-chloro-N-methyl-2-nitrobenzamide, the chlorine atom can be substituted by various nucleophiles, such as amines and thiols. The reactivity in SNAr reactions is influenced by factors including the nature of the leaving group, the strength of the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. numberanalytics.com

It is important to note that nucleophilic attack can also occur at positions occupied by hydrogen, leading to the formation of σH adducts. d-nb.infomdpi.com These intermediates can then be oxidized to yield substitution products. d-nb.info

Reactivity of the Amide Functional Group

The amide group in this compound is another key site for chemical transformations. Its reactivity is influenced by the electronic effects of the nitro and methyl groups on the aromatic ring.

Hydrolysis Reactions and Amide Bond Stability

The amide bond in benzamides can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid and amine. evitachem.comevitachem.com The stability of the amide bond is significant, and its hydrolysis often requires forcing conditions.

Studies on the hydrolysis of N-methyl-N-nitrobenzamides in aqueous sulfuric acid have shown that the reaction can proceed through different mechanisms depending on the acid concentration. rsc.orgpsu.edu At lower acidities, a non-catalyzed pathway is observed. rsc.org However, at higher acidities, the hydrolysis becomes acid-catalyzed. rsc.orgpsu.edu For N-methyl-N-nitrobenzamides, this acid-catalyzed pathway is believed to proceed via an A-1 mechanism, involving protonation of the substrate followed by a rate-limiting cleavage of the amide C-N bond to form a benzoyl cation. rsc.orgpsu.edu The stability of this cation influences the reaction rate. rsc.orgpsu.edu

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can potentially undergo alkylation or acylation reactions. However, these reactions are generally less facile for primary amides compared to amines due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity.

Reactions Involving the Methyl Substituent

The methyl group attached to the aromatic ring of this compound can also participate in chemical reactions, primarily oxidation and halogenation.

The oxidation of the methyl group in nitrotoluene derivatives has been studied extensively. wikipedia.org Depending on the reaction conditions and the oxidizing agent used, the methyl group can be oxidized to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or can undergo coupling reactions. wikipedia.orgoup.com For example, the oxidation of o- and p-nitrotoluenes can yield the corresponding nitrobenzoic acids. oup.com The mechanism of oxidation often involves the generation of free radicals. epa.gov

Halogenation of the methyl group, typically bromination, can also occur. This reaction is often initiated by radical initiators or light and leads to the formation of a benzyl (B1604629) halide. For example, the treatment of 4-nitrotoluene (B166481) with bromine can yield 4-nitrobenzyl bromide. wikipedia.org The presence of an electron-withdrawing group like the nitro group can make the bromination of the methyl group more challenging compared to toluene (B28343) itself. google.com

| Compound | Reagent(s) | Product(s) | Reference |

| o-Nitrotoluene | Nitric acid | o-Nitrobenzoic acid, Picric acid | epa.gov |

| p-Nitrotoluene | Electro-generated superoxide (B77818) ion | p-Nitrobenzoic acid | oup.com |

| 4-Nitrotoluene | Not specified | 4-Nitrobenzaldehyde diacetate, 4-Nitrobenzoic acid, 4,4'-Dinitrobibenzyl | wikipedia.org |

| 4-Nitrotoluene | Bromine | 4-Nitrobenzyl bromide | wikipedia.org |

Benzylic Functionalization and Derivatives

The methyl group of this compound offers a site for benzylic functionalization, leading to a variety of derivatives. One common transformation is benzylic oxidation. For instance, the oxidation of the methyl group can be achieved using oxidizing agents like chromium trioxide (CrO₃) to yield the corresponding benzoic acid derivative. csic.es This transformation is significant as it converts an ortho/para-directing alkyl group into a meta-directing carboxyl group, thereby altering the regioselectivity of subsequent electrophilic aromatic substitution reactions. mnstate.edu

Another avenue for functionalization is through benzylic halogenation. The use of reagents like N-bromosuccinimide (NBS) under radical conditions can introduce a bromine atom at the benzylic position. mnstate.edu This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a range of functional groups.

Furthermore, palladium-catalyzed C-H activation provides a modern approach to benzylic functionalization. For example, the reaction of related aromatic amides with maleimides in the presence of a palladium catalyst can lead to benzylic C-H alkylation. osaka-u.ac.jp While specific examples for this compound are not detailed, the methodology is applicable to ortho-methyl substituted aromatic amides. osaka-u.ac.jp

Derivatives obtained from benzylic functionalization are valuable in synthesis. For instance, N-hexyl-5-methyl-2-nitrobenzamide has been synthesized from 5-methyl-2-nitrobenzoic acid and subsequently used to prepare more complex amide derivatives. spiedigitallibrary.org

Table 1: Examples of Benzylic Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | CrO₃ | 2-Nitro-5-carboxybenzamide | Benzylic Oxidation |

| This compound | NBS, Light/Heat | 5-(Bromomethyl)-2-nitrobenzamide | Benzylic Bromination |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-director, while the nitro group (-NO₂) is a strongly deactivating, meta-director. The amide group (-CONH₂) is also deactivating and meta-directing. mnstate.edulibretexts.org

In cases of competing directing effects, the most activating group generally governs the position of substitution. masterorganicchemistry.com Therefore, in this compound, the methyl group would direct incoming electrophiles to the positions ortho and para to it. However, the strong deactivating effect of the nitro group significantly reduces the ring's reactivity towards electrophiles. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of an additional nitro group can be achieved using a nitrating mixture (e.g., HNO₃/H₂SO₄). evitachem.com Given the directing effects, the new nitro group would preferentially add to a position directed by the methyl group, though the reaction would be sluggish due to the deactivating nitro group already present.

Halogenation: Reactions with halogens (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) would also be directed by the methyl group. youtube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with strongly deactivated rings like nitrobenzene (B124822) and its derivatives. mnstate.edu

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3,5-Dimethyl-2,6-dinitrobenzamide or 3,5-Dimethyl-2,4-dinitrobenzamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-methyl-2-nitrobenzamide or 5-Bromo-3-methyl-2-nitrobenzamide |

Radical Reactions and Photochemical Transformations

This compound can participate in radical reactions. For instance, the synthesis of a 4,5-dihydrofuran scaffold has been achieved through a radical cyclization step involving a derivative of 2-nitrobenzonitrile (B147312), which is structurally related to this compound. mdpi.com This reaction was mediated by manganese(III) acetate. mdpi.com Amido-radicals, which can be generated from N-haloamides, can undergo cyclization reactions, though specific examples with this compound are not prevalent. journals.co.za The presence of a nitro group can sometimes lead to decomposition under certain radical conditions. acs.org

Intramolecular Cyclization and Rearrangement Reactions

Derivatives of this compound can undergo intramolecular cyclization to form various heterocyclic systems. A notable example is the reductive cyclization of nitroaromatics. nih.gov The nitro group can be reduced to an amino group, which can then react with another functional group within the same molecule. For instance, N-allylanthranilamides, which can be conceptually derived from 2-aminobenzamides, undergo intramolecular palladium-catalyzed amination to form six- and seven-membered rings. nih.gov

Synthesis of 1,4-benzodiazepine-5-ones has been achieved from o-nitrobenzoic N-allylamides through a cascade reaction involving nitrene formation, C-H bond insertion, C=C bond rearrangement, and C-N bond formation. nih.gov Similarly, 4-substituted 5-nitroisoquinolin-1-ones have been synthesized via intramolecular Pd-catalyzed cyclization of N-(2-alkenyl)-2-halo-3-nitrobenzamides. researchgate.net

Rearrangement reactions are also a feature of the chemistry of related compounds. The Beckmann rearrangement, which involves the conversion of a ketoxime to an N-substituted amide, is a classic example. mpaathshaala.com The stereochemistry of the oxime determines which group migrates. mpaathshaala.com While a direct application to this compound is not cited, derivatives could be designed to undergo such rearrangements.

Stereochemical Aspects of Reactions Involving Chiral Derivatives

The introduction of chirality into derivatives of this compound can lead to stereoselective reactions. For example, if a chiral auxiliary is attached to the amide nitrogen or if a stereocenter is present in a substituent, subsequent reactions can proceed with a degree of stereocontrol.

In the context of intramolecular cyclization, the stereochemistry of a substituent can influence the stereochemical outcome of the newly formed chiral centers. For instance, in the solid-phase synthesis of γ-lactone derivatives from chiral 1,2-oxazines, the steric hindrance of existing groups on the oxazine (B8389632) ring directed the dihydroxylation to the opposite face of the molecule with high stereoselectivity. plos.org This principle can be applied to chiral derivatives of this compound undergoing cyclization.

The Beckmann rearrangement is known to be stereospecific, with the group anti to the hydroxyl group migrating. mpaathshaala.com Therefore, if a chiral ketoxime derived from a functionalized this compound were to undergo this rearrangement, the stereochemistry of the starting material would dictate the constitution of the product.

Single crystal X-ray diffraction is a powerful tool for confirming the stereochemistry of products resulting from such reactions. researchgate.net

Structural Modifications and Derivative Synthesis of 5 Methyl 2 Nitrobenzamide Analogues

Rational Design Principles for 5-Methyl-2-nitrobenzamide Derivatives

The design of novel derivatives of this compound is a scientifically driven process aimed at optimizing molecular properties for specific applications. This involves a deep understanding of how structural changes influence biological activity and the use of strategic chemical replacements to enhance function.

Structure-Activity Relationship (SAR) Studies of Nitrobenzamides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. researchgate.net For nitrobenzamide derivatives, SAR studies explore how modifications to different parts of the molecule—such as the aromatic ring, the nitro group, and the amide substituent—impact their biological effects. researchgate.net For instance, in the development of anti-tuberculosis agents, modifications on the benzamide (B126) core, including the introduction of various substituents on the ring, have been shown to significantly influence antimycobacterial potency. iu.edu Similarly, in the context of anti-cancer agents, the presence and position of substituents like a chlorine atom or a nitro group on the benzamide ring can drastically alter the compound's anti-proliferative activity. nih.gov The insights gained from SAR studies guide medicinal chemists in designing new analogues with improved efficacy and selectivity. nih.govnih.govresearchgate.net

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacement is a key strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to create a new molecule with enhanced characteristics. wikipedia.orgscispace.com This approach is used to improve potency, enhance selectivity, alter metabolic pathways, and reduce toxicity. researchgate.netu-tokyo.ac.jp

Classical bioisosteres often share the same valence electron structure. wikipedia.org A common example is the replacement of a hydrogen atom with a fluorine atom. scispace.com While sterically similar, the high electronegativity of fluorine can alter the molecule's electronic properties and block metabolic oxidation at that site. scispace.comnih.gov

Non-classical bioisosteres may not have the same number of atoms but mimic the spatial arrangement and electronic properties of the original group. wikipedia.org For example, a carboxylic acid group can be replaced by a tetrazole ring, which has a similar pKa but can offer greater metabolic stability and lipophilicity. nih.gov The amide group itself can be replaced by various five-membered heterocyclic rings like triazoles or oxadiazoles (B1248032) to improve properties such as metabolic stability. researchgate.net This strategy allows for fine-tuning of a molecule's properties to optimize its performance as a therapeutic agent.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives involves modifying the amide nitrogen of the this compound core. A common method to achieve this is through the reaction of 5-methyl-2-nitrobenzoyl chloride with a primary or secondary amine. The initial step is the conversion of 5-methyl-2-nitrobenzoic acid to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with the desired amine to form the N-substituted amide bond.

For example, a general procedure involves reacting 5-methyl-2-nitrobenzoic acid with an amine in the presence of a coupling agent or after converting the acid to the corresponding acid chloride. nih.gov This approach has been used to synthesize a variety of N-substituted nitrobenzamides, including those with alkyl, aryl, and heterocyclic substituents, demonstrating the versatility of this synthetic route. nih.govresearchgate.netrsc.orgrsc.org

Table 1: Examples of N-Substituted Nitrobenzamide Derivatives and their Synthesis Method

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 5-Methyl-2-nitrobenzoic acid | Furfurylamine | N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide | Amidation |

| 2-Nitrobenzoic acid | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-nitrobenzamide | Amidation |

| 2-Nitrobenzoic acid | 2-(4-Fluorophenyl)ethan-1-amine | N-(4-Fluorophenethyl)-2-nitrobenzamide | Amidation |

Synthesis of Ring-Substituted Nitrobenzamide Analogues with Methyl and Other Groups

Modifying the substituents on the aromatic ring of nitrobenzamides is another critical strategy for creating new analogues. This can be achieved either by starting with an already substituted raw material or by performing chemical reactions directly on the aromatic ring.

For instance, the synthesis of various 4-substituted-3-nitrobenzamide derivatives has been reported, showcasing the ability to introduce different functional groups onto the ring to modulate biological activity. nih.gov The synthesis often begins with a commercially available substituted nitrobenzoic acid, which is then converted to the benzamide. Alternatively, reactions such as nitration can be performed on a substituted benzamide to introduce the nitro group. The reduction of the nitro group to an amine provides a versatile handle for further functionalization, such as the introduction of carbamate (B1207046) groups. mdpi.com

Heterocyclic Ring Annulation Strategies Utilizing this compound Precursors

This compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, particularly those containing nitrogen. A key step in these strategies is the reduction of the nitro group to an amine, yielding 2-amino-5-methylbenzamide. This ortho-amino-benzamide intermediate is a versatile building block for constructing various heterocyclic structures.

For example, 2-aminobenzamides can react with various reagents to form quinazolinones, a class of heterocycles with significant biological activity. researchgate.netorganic-chemistry.org These reactions often involve condensation with aldehydes, ketones, or their equivalents, followed by cyclization. frontiersin.org Copper-catalyzed methods have also been developed for the synthesis of quinazolinones from 2-aminobenzamides and alcohols. researchgate.net Furthermore, 2-aminobenzamides can be used in transition-metal-catalyzed intramolecular cyclizations to form medium-sized N-heterocycles. mdpi.com The reduction of 2-nitrobenzonitrile (B147312) can also lead directly to 2-aminobenzamide (B116534), which can then be used in subsequent cyclization reactions. researchgate.net

Table 2: Heterocyclic Systems from 2-Aminobenzamide Precursors

| Precursor | Reaction Partner(s) | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| 2-Aminobenzamide | Aldehydes/Ketones | Quinazolinones | Condensation/Cyclization |

| 2-Aminobenzamide | Isocyanides, 2-(2-formylphenoxy)acetic acid | Oxazepine-quinazolinone bis-heterocycles | Ugi three-component reaction |

| 2-Aminobenzamide | Alcohols (with Cu catalyst) | Quinazolinones | Catalytic cyclization |

| 2-Amino-N-substituted benzamides | Diselenides, AgNO₃ | 6-Selenylated 1,2,3-benzotriazine-4(3H)-ones | C-H selenylation/Annulation |

Synthesis of Conjugates and Probes for Chemical Biology Research

Nitroaromatic compounds, including derivatives of this compound, are valuable tools in chemical biology, particularly for studying cellular processes like hypoxia (low oxygen). The nitro group can be reduced by cellular enzymes under hypoxic conditions, and this property can be exploited to design probes and drug delivery systems.

For example, fluorescent probes for detecting nitroaromatic compounds, which are often found in explosives, have been developed using conjugated polymers. mdpi.com The principle of nitro group reduction can be harnessed to create "turn-on" fluorescent probes for imaging hypoxia in cells. In such a design, the nitroaromatic moiety quenches the fluorescence of a nearby fluorophore. Upon reduction of the nitro group in a hypoxic environment, the quenching effect is removed, and fluorescence is restored.

Furthermore, the nitrobenzamide scaffold can be conjugated to cytotoxic drugs. These conjugates are designed to be inactive until they reach the hypoxic environment of a tumor. There, the selective reduction of the nitro group triggers the release of the active drug, leading to targeted cancer cell killing while minimizing damage to healthy, well-oxygenated tissues. The synthesis of these conjugates involves linking the nitrobenzamide moiety to the drug molecule, often through a cleavable linker that is designed to break upon nitro group reduction. researchgate.net

Advanced Characterization and Analytical Methodologies for 5 Methyl 2 Nitrobenzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with matter, these techniques provide detailed information about the molecular framework, functional groups, and electronic properties of 5-Methyl-2-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon skeletons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the benzene (B151609) ring, the nitro group, and the amide group. The methyl group protons would resonate upfield (around δ 2.4 ppm). The amide protons are expected to show a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The aromatic carbons will have resonances in the δ 120-150 ppm range. The carbonyl carbon of the amide group is expected to be significantly downfield (around δ 165-170 ppm), while the methyl carbon will be upfield (around δ 20 ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the structural assignment. For instance, COSY would show correlations between adjacent aromatic protons, while HSQC would link each proton to its directly attached carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 150 |

| Methyl (CH₃) | ~2.4 | ~20 |

| Amide (NH₂) | Variable (broad) | - |

| Carbonyl (C=O) | - | 165 - 170 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound (molar mass: 180.16 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 180. The fragmentation pattern would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 164, and the loss of the nitro group (-NO₂) to give a fragment at m/z 134.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₈N₂O₃). This is crucial for confirming the identity of the compound.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₈H₈N₂O₃]⁺ | 180 |

| [M - NH₂]⁺ | [C₈H₆NO₃]⁺ | 164 |

| [M - NO₂]⁺ | [C₈H₈N]⁺ | 134 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide and nitro functional groups.

Key expected vibrational frequencies include:

N-H stretching of the amide group, appearing as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching of the amide group (Amide I band), which is a strong absorption typically found around 1650-1680 cm⁻¹.

N-H bending of the amide group (Amide II band), usually observed near 1600-1640 cm⁻¹.

Asymmetric and symmetric NO₂ stretching of the nitro group, which are strong bands expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-H stretching of the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400 - 3200 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1600 - 1640 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Aromatic/Alkyl (C-H) | Stretching | 2850 - 3100 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with chromophoric groups like the nitro and amide functionalities exhibit characteristic absorption bands. For this compound, electronic transitions such as π → π* and n → π* are expected. The benzene ring and the nitro group are the primary chromophores. The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typically, nitroaromatic compounds show strong absorption bands in the UV region, often extending into the visible range, which can impart a yellowish color.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As this compound itself is not chiral, it would not exhibit a VCD spectrum. However, if a chiral center were introduced into the molecule, for instance, by derivatization at the amide nitrogen with a chiral auxiliary, the resulting diastereomers or enantiomers could be distinguished and their absolute configurations determined using VCD spectroscopy. The technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information. To date, no VCD studies have been reported for this compound or its chiral derivatives.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds. A reversed-phase HPLC method would be suitable for this compound.

A typical HPLC method would involve:

Stationary Phase: A C18 column, which is nonpolar.

Mobile Phase: A polar solvent mixture, such as methanol/water or acetonitrile/water, often with a gradient elution to ensure good separation of components with different polarities.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance, likely around 254 nm.

This method would allow for the quantification of this compound and the detection of any impurities.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for assessing the presence of volatile impurities. Due to the relatively high polarity and potential for thermal degradation of the amide group, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.

Interactive Data Table: General Chromatographic Conditions for Analysis of Nitroaromatic Amides

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Methanol/Water or Acetonitrile/Water | UV (e.g., 254 nm) |

| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry (EI) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it suitable for the trace analysis of this compound and related impurities. The methodology involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the analysis of nitroaromatic compounds like this compound, specific GC-MS methods are developed to achieve high sensitivity and resolution. amazonaws.com Key parameters that are optimized include the type of capillary column, oven temperature program, carrier gas flow rate, and the mass spectrometer's ionization and detection settings. amazonaws.comscispace.com In a typical analysis, a capillary column such as a SPB-1 (100% dimethylpolysiloxane) is used. amazonaws.com The oven temperature program is often initiated at a lower temperature and gradually increased to facilitate the separation of compounds with different boiling points. amazonaws.comscispace.com Helium is commonly used as the carrier gas. amazonaws.comscispace.com

The mass spectrometer is typically operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns that can be used for compound identification by comparing them to spectral libraries like those maintained by NIST. ijfans.org For trace level determination of potential genotoxic impurities, a selective ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity. amazonaws.com

Table 1: Illustrative GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Value |

| Column | SPB-1, 30m x 0.25mm i.d., 1.0µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Initial 180°C (4 min), ramp 20°C/min to 220°C (hold 19 min) |

| Injector Temp. | 200°C |

| Transfer Line Temp. | 240°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selective Ion Monitoring (SIM) |

| This table presents a representative set of parameters and may require optimization for specific applications. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures, offering high sensitivity and selectivity for a wide range of compounds, including those that are non-volatile or thermally labile. rsc.org This technique is particularly valuable for the determination of trace levels of nitroaromatic compounds in various matrices. rsc.orgnih.gov

The LC-MS workflow involves the separation of components in a liquid mobile phase on a stationary phase column, followed by their introduction into a mass spectrometer. rsc.org The interface between the LC and MS is a critical component, with electrospray ionization (ESI) being a commonly used technique for its ability to generate ions from polar molecules with minimal fragmentation. rsc.orgnih.gov

For the analysis of nitroaromatic compounds, which can be neutral and lack efficient ionization, chemical derivatization is a strategy often employed to enhance MS detection sensitivity. rsc.org This can involve reducing the nitro group to an amine, which is more readily ionizable. rsc.org The choice of chromatographic conditions, including the column type (e.g., C18), mobile phase composition (often a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer), and gradient elution program, is crucial for achieving optimal separation. nih.govnih.gov

The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to achieve high sensitivity and specificity for quantitative analysis. nih.gov High-resolution mass spectrometry (HRMS) can also be utilized for accurate mass measurements, aiding in the confident identification of unknown compounds. thermofisher.com

Table 2: Representative LC-MS Method Parameters for Nitroaromatic Analysis

| Parameter | Description |

| UHPLC System | Vanquish Flex Quaternary or similar |

| Column | C18 bonded silica (B1680970) or Phenyl-Hexyl RRHD (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of acetonitrile/methanol and ammonium (B1175870) formate/acetate buffer |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or TurboV Ion Source |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan with High Resolution |

| This table provides a general overview of typical LC-MS parameters that would be optimized for a specific analytical method. |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the amount of this compound in a sample. It is a versatile and robust method widely used in pharmaceutical quality control and research. researchgate.netsphinxsai.com The principle of HPLC involves separating components of a mixture by passing a pressurized liquid solvent containing the sample through a column filled with a solid adsorbent material.

A typical HPLC method for the analysis of nitroaromatic compounds would utilize a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, sometimes with the addition of a buffer to control pH. sphinxsai.comlcms.cz The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the more polar mobile phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as nitroaromatic compounds typically exhibit strong UV absorbance. rsc.org The wavelength for detection is chosen to maximize the signal for the analyte of interest. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Table 3: General HPLC Conditions for Purity and Quantification

| Parameter | Specification |

| Column | Symmetry C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water in isocratic or gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 280 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| These are representative conditions and would be specifically developed and validated for the analysis of this compound. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound in the solid state.

The process involves growing a single, high-quality crystal of the compound. msu.edumdpi.com This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. nih.gov As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are collected and used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal. nih.gov From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined. nih.gov

The crystal structure of a related compound, 2-methyl-5-nitrobenzonitrile, reveals that the benzene ring and the nitro group are nearly planar, with a slight twist relative to each other. nih.gov Similar structural features would be expected for this compound, and X-ray crystallography would be the method to confirm these details and provide precise geometric parameters.

Table 4: Example Crystallographic Data for a Related Nitroaromatic Compound

| Parameter | Value (for 2-Methyl-5-nitrobenzonitrile) |

| Chemical Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8946 (8) Å, b = 7.6350 (15) Å, c = 26.180 (5) Å |

| Volume | 778.1 (3) ų |

| Z | 4 |

| This data is for a structurally similar compound and serves as an illustration of the type of information obtained from an X-ray crystallographic analysis. nih.gov |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a particularly valuable technique for characterizing the thermal behavior of this compound. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

This technique can be used to determine key thermal properties such as the melting point and enthalpy of fusion. For 5-methyl-2-nitrobenzoic acid, a related compound, the melting point is reported to be in the range of 134-138 °C. sigmaaldrich.comthermofisher.com DSC analysis of this compound would provide a precise melting point, which is an important indicator of purity. The shape of the melting peak can also provide information about the purity of the sample; impurities tend to broaden the melting range and lower the melting point.

In a DSC experiment, a small amount of the sample is sealed in a pan and heated at a constant rate. The heat flow to the sample is monitored and plotted against temperature. An endothermic peak is observed at the melting point, and the area under this peak is proportional to the enthalpy of fusion. This information is crucial for understanding the compound's stability and for process development in various applications.

Table 5: Thermal Properties of a Structurally Related Compound

| Property | Value (for 5-Methyl-2-nitrobenzoic acid) |

| Melting Point | 134-138 °C |

| This data for a related compound illustrates the type of information that can be obtained through thermal analysis. sigmaaldrich.comthermofisher.com |

Theoretical and Computational Investigations of 5 Methyl 2 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-methyl-2-nitrobenzamide, offering a detailed view of its electronic structure and conformational possibilities.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing nitro group and the methyl group on the benzamide (B126) framework. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the benzene (B151609) ring, enhancing its electrophilic reactivity. This is a common feature in nitroaromatic compounds, where the nitro group's presence can lead to specific reactivity patterns. nih.gov

Computational studies on similar substituted benzamides have utilized Density Functional Theory (DFT) to analyze the electronic properties. scispace.com For instance, in analogous fluorinated nitrobenzamides, the electron-withdrawing nature of the substituents has been shown to stabilize both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. smolecule.com The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer and hyperconjugative interactions within the molecule. researchgate.netasianresassoc.org These calculations can reveal the stabilization energies associated with electron delocalization from donor to acceptor orbitals, providing a quantitative measure of intramolecular interactions. researchgate.netasianresassoc.org

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation around the C-N amide bond and the orientation of the nitro and methyl groups relative to the benzene ring. Computational modeling, often using DFT methods, can effectively map these conformational preferences and their corresponding energy barriers. For related benzamide derivatives, studies have focused on the rotational barriers and the identification of the most stable conformers. scispace.com

The presence of intramolecular hydrogen bonds can significantly influence the conformational preferences. nih.gov For instance, in some benzamide derivatives, an intramolecular hydrogen bond between the amide proton and an ortho substituent can lock the conformation, a feature that can be investigated using both computational methods and experimental techniques like 2D NMR. nih.gov The planarity of the molecule is also a key aspect, with the sp² hybridization of the aromatic carbons and resonance delocalization contributing to a largely planar structure. smolecule.com However, slight torsions, such as the twisting of the methyl group or the nitro group out of the plane of the benzene ring, can occur to minimize steric strain. researchgate.net

The potential energy surface can be scanned to identify all low-energy conformations and the transition states connecting them. scispace.com This analysis provides a comprehensive understanding of the molecule's flexibility and the energetic costs associated with conformational changes.

Molecular Dynamics Simulations to Study Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions with its environment over time. These simulations can provide insights into the stability of the molecule and its complexes with other molecules, such as biological receptors. researchgate.net

In the context of drug discovery, MD simulations are frequently used to assess the stability of a ligand-protein complex. mdpi.com The root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key metric for evaluating the stability of the binding. researchgate.netmdpi.com A stable RMSD suggests that the ligand remains securely bound in the active site. researchgate.net Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and the protein, as indicated by the root mean square fluctuation (RMSF). mdpi.com

These simulations can also elucidate the nature and persistence of intermolecular interactions, such as hydrogen bonds, which are crucial for the binding affinity of a molecule to its target. researchgate.netresearchgate.net By analyzing the trajectory of the simulation, researchers can determine the frequency and duration of these interactions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, the reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds. Computational methods can be employed to model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. frontiersin.org

Similarly, the synthesis of this compound itself can be studied computationally. The reaction of 5-methyl-2-nitrobenzoic acid with an amine is a plausible synthetic route. spiedigitallibrary.org Quantum chemical calculations can be used to model this amidation reaction, helping to optimize reaction conditions by providing insights into the reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in drug discovery for predicting the activity of new, untested compounds. mdpi.com

For analogues of this compound, QSAR models can be developed to predict their potential biological activities. researchgate.net The process involves calculating a set of molecular descriptors for each analogue, which quantify various physicochemical properties such as hydrophobicity, electronic effects, and steric properties. researchgate.net These descriptors are then correlated with the experimentally determined biological activity to build a predictive model. mdpi.com

Machine learning methods are increasingly being used to develop robust QSAR models. researchgate.net These models can help in identifying the key structural features that are important for the desired activity, thereby guiding the design of more potent and selective analogues. mdpi.comresearchgate.net

In Silico Prediction of Molecular Interactions with Biological Receptors

In silico methods, particularly molecular docking, are widely used to predict and analyze the interactions between a small molecule like this compound and a biological receptor at the atomic level. researchgate.netacs.org Molecular docking algorithms place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. researchgate.net

These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding of the ligand. acs.org For example, the nitro group could potentially form hydrogen bonds with amino acid residues in the receptor's binding pocket. The results of docking studies can provide valuable hypotheses about the mechanism of action of a compound and can guide the design of new analogues with improved binding affinity. acs.org

The combination of molecular docking with molecular dynamics simulations can provide a more comprehensive understanding of the ligand-receptor interactions, assessing the stability of the predicted binding mode over time. researchgate.netresearchgate.net Furthermore, cheminformatics approaches can be used to screen large databases of compounds to identify potential new ligands for a specific receptor. nih.gov

Exploration of Research Applications and Mechanistic Studies of 5 Methyl 2 Nitrobenzamide and Its Derivatives

Role as an Analytical Reference Standard in Research Diagnostics

5-Methyl-2-nitrobenzamide and its related compounds, such as 3-Amino-2-methyl-5-nitrobenzamide, serve as crucial analytical reference standards in various research and diagnostic applications. sigmaaldrich.comlgcstandards.com These standards are essential for ensuring the accuracy and reliability of analytical methods. For instance, 3-Amino-2-methyl-5-nitrobenzamide is utilized as an analytical reference standard for determining its presence in chicken tissues and eggs. sigmaaldrich.com This is achieved through methods like accelerated solvent extraction (ASE) combined with a neutral alumina (B75360) solid-phase extraction (SPE) column and gas chromatography-tandem mass spectrometry (ASE-SPE-GC–MS/MS). sigmaaldrich.com The availability of certified reference materials with high purity, for example, 99.4%, is critical for these analytical procedures. lgcstandards.com

Investigation of Antiproliferative Mechanisms and Cellular Inhibitionontosight.ai

This compound has demonstrated antiproliferative activity, making it a subject of interest in cancer research. biosynth.com Its derivatives have also been synthesized and evaluated for their potential as anticancer agents. google.com The mechanisms behind this antiproliferative activity are multifaceted and involve the inhibition of key cellular processes.

Tubulin Polymerization Inhibition Researchontosight.ai

One of the primary mechanisms of the antiproliferative action of this compound is the inhibition of tubulin polymerization. biosynth.com Tubulin is a protein that is essential for the formation of microtubules, which are critical components of the cytoskeleton and the mitotic spindle during cell division. biosynth.com By binding to tubulin, this compound prevents its polymerization into microtubules, which in turn inhibits cell division and the proliferation of cancer cells. biosynth.com Research on related benzamide (B126) derivatives has further substantiated the role of tubulin inhibition in their anticancer effects. nih.govgoogle.com

DNA Binding and Replication/Transcription Inhibition Studiesontosight.ai

In addition to its effects on tubulin, this compound has been found to inhibit the proliferation of human ovarian carcinoma cells by binding to DNA. biosynth.com This interaction with DNA interferes with the processes of transcription and replication of genetic information, which are vital for cell growth and survival. biosynth.com The ability of nitrobenzamide derivatives to bind to DNA has been a subject of various studies, with some complexes showing an intercalative mode of binding. researchgate.net

Studies on Interactions with Biological Molecules and Cellular Processestandfonline.com